Diflufenzopyr

Description

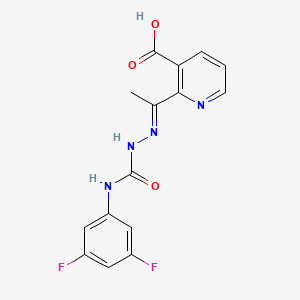

Structure

2D Structure

3D Structure

Properties

CAS No. |

1957168-02-3 |

|---|---|

Molecular Formula |

C15H12F2N4O3 |

Molecular Weight |

334.28 g/mol |

IUPAC Name |

2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H12F2N4O3/c1-8(13-12(14(22)23)3-2-4-18-13)20-21-15(24)19-11-6-9(16)5-10(17)7-11/h2-7H,1H3,(H,22,23)(H2,19,21,24)/b20-8+ |

InChI Key |

IRJQWZWMQCVOLA-DNTJNYDQSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)NC1=CC(=CC(=C1)F)F)/C2=C(C=CC=N2)C(=O)O |

Canonical SMILES |

CC(=NNC(=O)NC1=CC(=CC(=C1)F)F)C2=C(C=CC=N2)C(=O)O |

Color/Form |

Off-white powder, solid Off-white solid |

density |

0.24 g/mL at 25 °C Tan, rod-like, granular solid; Density: 0.63 g/mL at 25 °C; pH = 8.51 /Diflufenzopyr End-use Product/ |

melting_point |

135.5 °C; decomp at 155 °C |

physical_description |

Off-white solid; [Merck Index] Tan solid; [MSDSonline] |

solubility |

In water, 63 mg/L (pH 5), 5850 mg/L (pH 7), and 10546 mg/L (pH 9) |

vapor_pressure |

VP: 1.0X10-7 kPa at 20 °C and 25 °C less than 1.3X10-5 Pa /7.50X10-8 mm Hg/ at 20 °C |

Origin of Product |

United States |

Foundational & Exploratory

Diflufenzopyr's Enigmatic Grip on Auxin Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diflufenzopyr, a semicarbazone herbicide, exerts its potent phytotoxic effects by disrupting the intricate process of polar auxin transport in susceptible plant species. This mode of action leads to a dramatic accumulation of both endogenous and synthetic auxins in the meristematic tissues, ultimately causing a fatal hormonal imbalance. While its physiological and synergistic effects with auxinic herbicides like dicamba are well-documented, the precise molecular interactions underpinning its inhibitory action on specific auxin transport proteins remain an area of active investigation. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, details relevant experimental protocols for studying auxin transport, and presents key quantitative data from published studies.

Core Mechanism of Action: Inhibition of Polar Auxin Transport

This compound is classified as an auxin transport inhibitor[1][2][3]. Its primary function is to block the directional flow of auxin, a critical plant hormone that regulates numerous growth and developmental processes[1]. This inhibition of polar auxin transport disrupts the carefully maintained auxin gradients necessary for processes such as cell elongation, division, and differentiation[1].

The consequence of this transport inhibition is a rapid and excessive accumulation of auxins, including the naturally occurring indole-3-acetic acid (IAA) and synthetic auxin herbicides, in the plant's primary growing points—the shoot and root meristems. This localized overdose of auxins leads to a cascade of detrimental physiological effects, including epinasty (downward bending of leaves), stunted growth, and eventual plant death.

Synergistic Action with Auxinic Herbicides

A key characteristic of this compound is its synergistic relationship with synthetic auxin herbicides such as dicamba. When applied in combination, this compound enhances the herbicidal activity of dicamba by effectively trapping it within the plant's meristematic tissues. By preventing the efflux of dicamba from these sensitive regions, this compound concentrates the herbicide at its site of action, leading to more potent and rapid herbicidal effects than when dicamba is used alone. This synergistic activity allows for lower application rates of the auxinic herbicide while achieving a high level of weed control.

Molecular Targets: An Unresolved Question

While the physiological outcome of this compound action is clear, the specific molecular targets within the auxin transport machinery have not been definitively elucidated in the reviewed literature. The polar transport of auxin is primarily mediated by three families of plasma membrane-localized proteins:

-

PIN-FORMED (PIN) proteins: These are the primary auxin efflux carriers and are key determinants of the directionality of auxin flow.

-

ATP-BINDING CASSETTE B (ABCB) transporters: This family of transporters also contributes to auxin efflux, often working in concert with PIN proteins.

-

AUXIN1/LIKE-AUX1 (AUX/LAX) proteins: These function as auxin influx carriers.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data from studies on this compound and its effects on plants.

Table 1: Herbicidal Efficacy of this compound in Combination with Dicamba

| Weed Species | Herbicide Treatment | LD50 (g/ha) | Reference |

| Purple Cudweed | Dicamba alone | 23 | |

| Dicamba + 20% this compound | 20 | ||

| Common Lespedeza | Dicamba alone | 36 | |

| Dicamba + 20% this compound | 27 |

Table 2: Phytotoxicity of this compound on Seedling Emergence

| Plant Type | Most Sensitive Species | Parameter | EC25 (pounds acid equivalent/acre) | Reference |

| Dicot | Turnip | Seedling Emergence | 0.0008 | |

| Monocot | Ryegrass | Shoot Length | 0.0055 |

Experimental Protocols

Detailed experimental protocols specifically for investigating the molecular interaction of this compound with auxin transporters are not available in the reviewed literature. However, the following are established methods for studying auxin transport and its inhibition, which can be adapted for research on this compound.

Radiolabeled Auxin Transport Assay

This is a classic method to quantify polar auxin transport in plant tissues.

Objective: To measure the amount of radiolabeled auxin transported through a segment of plant tissue (e.g., coleoptile, hypocotyl, or root) and to assess the effect of inhibitors.

Materials:

-

Plant material (e.g., etiolated maize coleoptiles or Arabidopsis hypocotyls)

-

Radiolabeled auxin (e.g., [³H]IAA)

-

Donor and receiver agar blocks (e.g., 1.5% agar)

-

This compound and other inhibitors

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Protocol:

-

Plant Material Preparation: Excise segments of a uniform length from the desired plant tissue.

-

Donor Block Preparation: Prepare donor agar blocks containing a known concentration of radiolabeled auxin. For inhibitor studies, this compound can be incorporated into the donor block or the plant tissue can be pre-incubated with the inhibitor.

-

Receiver Block Preparation: Prepare plain agar blocks to collect the transported auxin.

-

Assay Setup: Place the apical end of the tissue segment on the donor block and the basal end on the receiver block.

-

Incubation: Incubate the setup in a dark, humid chamber for a specific period (e.g., 4-18 hours).

-

Quantification: After incubation, remove the receiver block and place it in a scintillation vial with a scintillation cocktail.

-

Measurement: Measure the radioactivity in the receiver block using a scintillation counter. The amount of radioactivity is proportional to the amount of auxin transported.

-

Inhibitor Analysis: Compare the amount of transported auxin in the presence and absence of this compound to determine the percentage of inhibition.

Heterologous Expression and Transport Assay

This method allows for the study of specific transporter proteins in a controlled environment.

Objective: To express a specific plant auxin transporter (e.g., a PIN or ABCB protein) in a heterologous system (e.g., Xenopus oocytes or yeast) and measure its transport activity in the presence and absence of this compound.

Materials:

-

cDNA of the auxin transporter gene

-

Expression vector for the chosen heterologous system

-

Xenopus oocytes or yeast cells

-

Radiolabeled auxin or a fluorescent auxin analog

-

This compound

-

Appropriate buffers and culture media

Protocol:

-

Cloning: Clone the cDNA of the target auxin transporter into the expression vector.

-

Expression: Inject the cRNA (for Xenopus oocytes) or transform the yeast cells with the expression vector.

-

Transport Assay: Incubate the oocytes or yeast cells expressing the transporter with radiolabeled or fluorescent auxin.

-

Inhibitor Treatment: Perform the transport assay in the presence of various concentrations of this compound to determine its effect on auxin uptake or efflux.

-

Quantification: Measure the accumulation or efflux of the labeled auxin from the cells using a scintillation counter or fluorescence microscopy.

-

Data Analysis: Calculate the transport activity and determine the IC50 value for this compound's inhibition of the specific transporter.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its investigation.

Caption: Proposed mechanism of this compound action on auxin transport.

Caption: A logical workflow for investigating this compound's molecular target.

Conclusion and Future Directions

This compound is a potent inhibitor of polar auxin transport, and its synergistic action with auxinic herbicides makes it an effective weed management tool. While its physiological effects are well-characterized, a significant knowledge gap remains concerning its precise molecular target(s). Future research should focus on utilizing in vitro and heterologous expression systems to conduct detailed biochemical and biophysical studies. Elucidating the specific auxin transport proteins that this compound interacts with, and the nature of this interaction, will not only provide a more complete understanding of its mechanism of action but could also pave the way for the design of novel, more selective herbicides.

References

Diflufenzopyr: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenzopyr is a selective herbicide belonging to the semicarbazone class of chemicals. It functions as an auxin transport inhibitor, disrupting normal plant growth processes and leading to the accumulation of auxins in meristematic tissues. This guide provides an in-depth look at the chemical structure of this compound and a detailed overview of its synthesis pathway, including experimental protocols for key intermediates.

Chemical Structure

This compound is chemically known as 2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylic acid.[1] Its molecular formula is C15H12F2N4O3.[1] The structure features a pyridine carboxylic acid moiety linked to a semicarbazone group, which in turn is substituted with a 3,5-difluorophenyl group. The presence of the carbon-nitrogen double bond in the hydrazone portion of the molecule gives rise to E/Z isomerism. The biologically active form of this compound is the E-isomer.

This compound is also available as a sodium salt, this compound-sodium, with the molecular formula C15H11F2N4NaO3.

Synthesis Pathway

The primary synthesis route for this compound involves the reaction of a key intermediate, 2-acetylnicotinic acid, with a substituted semicarbazone. A commonly cited method for the production of this compound is the reaction of 2-acetylnicotinic acid with 3,5-difluorobenzene-N-2-methylsemicarbazone in the presence of a pyridyl tosylate catalyst.[1]

The synthesis can be conceptually broken down into the formation of the key intermediates and their final condensation. A crucial starting material is 2-acetylnicotinic acid.

Synthesis of 2-Acetylnicotinic Acid

A common method for the synthesis of 2-acetylnicotinic acid is from nicotinic acid N-oxide.[2][3] This process involves the reaction of nicotinic acid N-oxide with acetic anhydride, followed by deoxygenation.

Quantitative Data for the Synthesis of 2-Acetylnicotinic Acid

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Ratio |

| 2-Acetylnicotinic acid N-oxide | 181.15 | 88.4 | 1.0 |

| Sodium hydroxide (for pH adjustment) | 40.00 | 88.4 | 1.0 |

| 10% Palladium on carbon | N/A | N/A | N/A |

| Hydrogen | 2.02 | Excess | N/A |

Experimental Protocol for the Synthesis of 2-Acetylnicotinic Acid

-

To a solution of sodium hydroxide (3.5 g, 88.4 mmol) in 300 ml of water, add 16 grams (88.4 mmol) of 2-acetylnicotinic acid N-oxide.

-

Adjust the pH of the solution to 9 by the addition of 6N NaOH.

-

Add 1.6 g of 10% palladium on carbon to the mixture.

-

Hydrogenate the mixture until a 20% excess of hydrogen is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Adjust the pH of the filtrate to 2.5 with 6N HCl.

-

Remove the solvent by rotary evaporation.

-

Take up the resulting residue in methanol.

-

Filter the methanolic solution and evaporate the filtrate to yield 2-acetylnicotinic acid as a pale beige solid.

Final Synthesis of this compound

The final step in the synthesis involves the condensation of 2-acetylnicotinic acid with 3,5-difluorophenylsemicarbazide. While the general reaction is known, specific quantitative data and detailed experimental protocols for this final step are not extensively available in publicly accessible literature. The reaction is catalyzed by pyridyl tosylate.

Reactants and Reagents for the Final Synthesis of this compound

| Component | Role |

| 2-Acetylnicotinic acid | Reactant |

| 3,5-Difluorophenylsemicarbazide | Reactant |

| Pyridyl tosylate | Catalyst |

| Appropriate Solvent | Reaction Medium |

General Experimental Protocol for the Synthesis of this compound

-

2-acetylnicotinic acid is reacted with 3,5-difluorophenylsemicarbazide in a suitable solvent.

-

Pyridyl tosylate is added as a catalyst.

-

The reaction mixture is stirred, likely with heating, to facilitate the condensation reaction, forming the semicarbazone linkage.

-

The final product, this compound, is isolated and purified using standard techniques such as crystallization or chromatography.

Synthesis Pathway Diagram

References

An In-depth Technical Guide to the Physicochemical Properties of Diflufenzopyr Sodium Salt

This technical guide provides a comprehensive overview of the core physicochemical properties of Diflufenzopyr sodium salt, a significant compound in the field of agricultural science. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research. This document details the compound's chemical identity, solubility, and partitioning behavior, supported by standardized experimental protocols.

Chemical Identity and Core Properties

This compound sodium salt is the active form of the herbicide this compound. It is classified as a semicarbazone herbicide that functions as an auxin transport inhibitor. By blocking the transport of natural and synthetic auxins in susceptible plants, it disrupts normal growth processes, leading to herbicidal effects.[1][2][3]

The fundamental physicochemical properties of this compound and its sodium salt are summarized in the table below. These values are crucial for understanding the compound's behavior in biological and environmental systems.

| Property | Value | Reference |

| Chemical Name | sodium 2-[(E)-N-[(3,5-difluorophenyl)carbamoylamino]-C-methylcarbonimidoyl]pyridine-3-carboxylate | [4] |

| CAS Number | 109293-98-3 | [5] |

| Molecular Formula | C₁₅H₁₁F₂N₄NaO₃ | |

| Molecular Weight | 356.26 g/mol | |

| Appearance | White to off-white solid/powder | |

| Melting Point | 135.5 °C (decomposes at 155 °C) (for this compound acid) | |

| Water Solubility | Excellent | |

| 63 mg/L (pH 5) (for this compound acid) | ||

| 5850 mg/L (pH 7) (for this compound acid) | ||

| 10546 mg/L (pH 9) (for this compound acid) | ||

| pKa | 3.18 (for this compound acid) | |

| Octanol-Water Partition Coefficient (log Kow) | 1.09 (pH dependent) (for this compound acid) |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound sodium salt, based on internationally recognized OECD guidelines.

Melting Point Determination (OECD Guideline 102)

The melting point is determined using the capillary method. A small amount of the finely powdered this compound sodium salt is packed into a capillary tube, which is then placed in a calibrated heating apparatus. The temperature is raised at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Workflow for Melting Point Determination

References

Diflufenzopyr's Mode of Action on Broadleaf Weeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflufenzopyr, a semicarbazone herbicide, exhibits a unique mode of action as a systemic auxin transport inhibitor, making it a potent tool for the control of broadleaf weeds. This technical guide provides an in-depth analysis of the molecular and physiological mechanisms by which this compound exerts its herbicidal effects. It details the disruption of auxin homeostasis, the synergistic interaction with synthetic auxin herbicides like dicamba, and the subsequent physiological cascade leading to weed mortality. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its mode of action, and provides visual representations of the critical pathways and experimental workflows.

Introduction

This compound is a post-emergence herbicide valued for its selective control of a wide range of annual and perennial broadleaf weeds.[1][2] Its primary mechanism of action is the inhibition of polar auxin transport, a critical process for plant growth and development.[1] This disruption leads to an abnormal accumulation of both endogenous auxin (indole-3-acetic acid, IAA) and exogenously applied synthetic auxins in the meristematic regions of susceptible plants.[1] This targeted accumulation dramatically enhances the efficacy of auxin-mimicking herbicides, a phenomenon known as synergism.[3]

Core Mechanism: Inhibition of Auxin Transport

This compound's herbicidal activity stems from its ability to block the cellular efflux of auxin, a process mediated by PIN-FORMED (PIN) and other carrier proteins. This inhibition disrupts the directional flow of auxin required for numerous developmental processes, including cell division, elongation, and differentiation.

The immediate consequence of this blockage is the buildup of auxins in sensitive tissues, particularly the shoot and root meristems. This localized overdose of growth-regulating hormones triggers a rapid and uncontrolled growth response, leading to characteristic symptoms of auxin herbicide injury, such as epinasty (twisting and curling of stems and leaves), stunting, and eventual tissue necrosis and plant death.

Synergistic Action with Dicamba

This compound is frequently formulated with synthetic auxin herbicides, most notably dicamba. This combination exhibits a powerful synergistic effect, where the combined herbicidal activity is greater than the sum of the individual components. This compound enhances the activity of dicamba by "trapping" it within the plant's meristematic sinks. By inhibiting its transport away from these growing points, this compound ensures a lethal concentration of the synthetic auxin is maintained at its site of action.

This synergistic relationship allows for effective weed control at lower application rates of dicamba, which can be beneficial from an environmental and crop safety perspective. The selectivity observed in crops like corn is attributed to a more rapid metabolic degradation of this compound in the tolerant crop species compared to the susceptible weed species.

Quantitative Data Summary

The following table summarizes key quantitative findings from a study by Grossmann et al. (2002) investigating the synergistic effects of this compound and dicamba on the broadleaf weeds Amaranthus retroflexus (redroot pigweed) and Galium aparine (cleavers).

| Parameter Measured | Weed Species | Treatment | Result | Fold Increase over Control |

| ACC Synthase Activity | Amaranthus retroflexus | Dicamba | 1.8 nkat/kg protein | 9 |

| This compound + Dicamba | 10.2 nkat/kg protein | 51 | ||

| Galium aparine | Dicamba | 1.1 nkat/kg protein | 5.5 | |

| This compound + Dicamba | 3.5 nkat/kg protein | 17.5 | ||

| Ethylene Formation | Amaranthus retroflexus | Dicamba | 150 nL/g FW/20h | 15 |

| This compound + Dicamba | 750 nL/g FW/20h | 75 | ||

| Galium aparine | Dicamba | 80 nL/g FW/20h | 8 | |

| This compound + Dicamba | 220 nL/g FW/20h | 22 | ||

| Abscisic Acid (ABA) Levels | Amaranthus retroflexus | Dicamba | 180 µg/kg FW | 3.6 |

| This compound + Dicamba | 950 µg/kg FW | 19 | ||

| Galium aparine | Dicamba | 150 µg/kg FW | 3 | |

| This compound + Dicamba | 420 µg/kg FW | 8.4 |

Data extracted and compiled from Grossmann et al. (2002), Pest Management Science.

Experimental Protocols

Auxin Transport Assay

This protocol is designed to measure the effect of this compound on the polar transport of auxin.

-

Plant Material: Utilize etiolated hypocotyl segments of a model broadleaf weed species (e.g., Arabidopsis thaliana or a susceptible crop like pea).

-

Radiolabeled Auxin Preparation: Prepare an agar donor block containing a known concentration of radiolabeled IAA (e.g., ³H-IAA).

-

Treatment Application: Place the apical end of the hypocotyl segment in contact with the donor block. The basal end is placed on a receiver block of plain agar. For the treatment group, the hypocotyl segments are pre-incubated in a solution containing this compound.

-

Incubation: Allow auxin transport to occur for a defined period (e.g., 6-18 hours) in a dark, humid environment.

-

Quantification: Measure the radioactivity in the receiver block using a scintillation counter. A reduction in radioactivity in the receiver blocks of the this compound-treated segments compared to the control indicates inhibition of auxin transport.

Ethylene Production Measurement

This protocol measures the ethylene burst induced by this compound and dicamba treatment.

-

Plant Material: Use leaf discs or whole seedlings of the target broadleaf weed.

-

Herbicide Treatment: Apply this compound, dicamba, or a combination of both at specified concentrations via a spray application or by floating leaf discs on a treatment solution.

-

Incubation: Place the treated plant material in sealed vials or gas-tight containers.

-

Gas Sampling: After a set incubation period (e.g., 20 hours), collect a sample of the headspace gas using a gas-tight syringe.

-

Quantification: Analyze the ethylene concentration in the gas sample using a gas chromatograph equipped with a flame ionization detector (FID).

Abscisic Acid (ABA) Quantification

This protocol outlines the measurement of ABA accumulation following herbicide treatment.

-

Plant Material and Treatment: Treat whole plants of the target weed species with this compound and/or dicamba.

-

Tissue Harvesting and Extraction: After a specified time (e.g., 20 hours), harvest shoot tissue, freeze it in liquid nitrogen, and lyophilize. Extract ABA from the dried tissue using a suitable solvent mixture (e.g., acetone:water:acetic acid).

-

Purification: Purify the extract to remove interfering compounds using solid-phase extraction (SPE) cartridges.

-

Derivatization: For analysis by gas chromatography, derivatize the purified ABA extract (e.g., methylation with diazomethane).

-

Quantification: Analyze the ABA levels using high-performance liquid chromatography (HPLC) with a UV detector or gas chromatography-mass spectrometry (GC-MS) for higher sensitivity and specificity.

Visualizations

Signaling Pathway of this compound's Action

Caption: Signaling pathway of this compound's mode of action.

Experimental Workflow for Auxin Transport Assay

Caption: Experimental workflow for the auxin transport assay.

Logical Relationship of Synergism

Caption: Logical relationship of this compound-dicamba synergism.

Conclusion

This compound's mode of action as an auxin transport inhibitor provides a highly effective and specific mechanism for the control of broadleaf weeds. Its ability to synergize with synthetic auxin herbicides like dicamba makes it a valuable component in modern weed management strategies. Understanding the intricate molecular and physiological consequences of its action, from the initial blockage of auxin efflux to the downstream effects on ethylene and ABA signaling, is crucial for optimizing its use and for the development of new herbicidal technologies. The experimental frameworks provided herein offer a basis for further research into the nuanced aspects of its activity and for the screening of novel compounds with similar modes of action.

References

Environmental Fate and Soil Half-Life of Diflufenzopyr: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenzopyr is a semicarbazone herbicide used for the post-emergence control of broadleaf weeds in various agricultural settings. Its environmental fate, particularly its persistence and degradation in soil, is a critical aspect of its overall environmental risk assessment. This technical guide provides an in-depth overview of the environmental fate and soil half-life of this compound, compiling available quantitative data, detailing experimental protocols, and visualizing key processes.

Environmental Fate of this compound

The environmental fate of a pesticide is governed by a combination of physical, chemical, and biological processes. For this compound, the key dissipation pathways are microbial degradation and photolysis.[1] It exhibits low potential for leaching into groundwater but has a high potential for surface runoff.[1]

Degradation in Soil

The degradation of this compound in soil is primarily a biological process, driven by soil microorganisms.[1] The rate of degradation is influenced by soil type, organic matter content, pH, temperature, and moisture.

Photolysis

This compound is susceptible to degradation by sunlight (photolysis) on both soil and in water.[2][3]

Hydrolysis

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another pathway for this compound degradation. The rate of hydrolysis is dependent on the pH of the aqueous environment.

Mobility

This compound is considered to be mobile to very mobile in soil, with reported Koc values ranging from 18 to 156 mL/g. However, its potential to leach into groundwater is considered low. This may be due to its relatively rapid degradation in the upper soil layers.

Quantitative Data on this compound's Environmental Half-Life

The half-life (DT50) of a pesticide is the time it takes for 50% of the initial amount to dissipate. The following tables summarize the available quantitative data for the half-life of this compound in various environmental compartments.

| Environmental Compartment | Matrix | Half-Life (Days) | Conditions | Reference |

| Soil | Aerobic | 8 - 10 | Laboratory | |

| Soil | Aerobic | 14 | Laboratory (Typical) | |

| Soil | Field | 4 | Field (Canadian study) | |

| Soil | Field | 87 | Typical | |

| Aquatic | Aerobic | 25 - 26 | Laboratory | |

| Aquatic | Anaerobic | 20 | Laboratory |

| Degradation Process | Matrix | pH | Half-Life (Days) | Reference |

| Hydrolysis | Water | 5 | 13 | |

| Hydrolysis | Water | 7 | 24 | |

| Hydrolysis | Water | 9 | 26 | |

| Photolysis | Water | 5 | 7 | |

| Photolysis | Water | 7 | 17 | |

| Photolysis | Water | 9 | 13 | |

| Photolysis | Soil | Not Specified | 14 |

Degradation Pathway of this compound

The degradation of this compound proceeds through several transformation reactions, primarily cyclization, hydrolysis, and hydroxylation, leading to the formation of various metabolites. Key identified metabolites include M1, M2, M5 (carbamoyl phthalazinone), M6, M9, M10, and M19. In soil, the phthalazinone residues, M1 and M5, are considered significant as they can account for more than 10% of the initial applied concentration.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key studies on the environmental fate of this compound, based on standard regulatory guidelines and available documentation.

Aerobic Soil Metabolism Study

Objective: To determine the rate and route of degradation of this compound in soil under aerobic conditions.

Methodology: This protocol is based on the principles outlined in the US EPA OCSPP 835.4100 guideline.

-

Test Substance: Radiolabeled ([14C]) this compound is used to trace the parent compound and its degradation products.

-

Soil Selection: A representative agricultural soil is chosen, characterized by its texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.

-

Application: The test substance is applied to fresh soil samples at a concentration equivalent to the maximum recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25 °C) and moisture level (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days. Aerobic conditions are maintained by continuously passing moist, CO2-free air through the incubation flasks.

-

Sampling: Soil samples are collected at various intervals throughout the incubation period.

-

Extraction and Analysis:

-

Soil samples are extracted with an appropriate solvent system, such as acetone and a sodium bicarbonate solution.

-

The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its metabolites.

-

Identification of metabolites is confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Volatile organic compounds and 14CO2 produced during incubation are trapped and quantified to determine the extent of mineralization.

-

Non-extractable residues are quantified by combusting the soil samples after extraction.

-

Terrestrial Field Dissipation Study

Objective: To determine the dissipation of this compound and the formation and decline of its major metabolites under field conditions.

Methodology: This protocol is based on the principles outlined in the US EPA OCSPP 835.6100 guideline.

-

Site Selection: Field sites are chosen to be representative of the intended use areas, considering soil type, climate, and agricultural practices.

-

Plot Design: Bare-ground plots are typically used to focus on soil dissipation. Replicate plots are established for each treatment and a control.

-

Application: The formulated product containing this compound is applied at the maximum recommended rate using calibrated spray equipment.

-

Soil Sampling: Soil cores are collected from each plot at various time intervals after application, extending for up to a year or until the residues decline to background levels. Cores are typically sectioned into different depth increments (e.g., 0-15 cm, 15-30 cm) to assess leaching potential.

-

Sample Handling and Analysis: Soil samples are stored frozen until analysis. The extraction and analytical methods are similar to those described for the aerobic soil metabolism study.

-

Data Analysis: The dissipation half-life (DT50) in the field is calculated from the decline in the total residue concentration in the soil profile over time.

Analytical Methodology for Soil Samples

Objective: To quantify the residues of this compound and its metabolites in soil.

Methodology: Based on the method described by Sandoz Agro Ltd.

-

Sample Preparation: A 50 g subsample of undried soil is weighed.

-

Extraction: The soil is extracted twice with a mixture of acetone and 0.5% sodium bicarbonate solution by shaking for 15 minutes each time. The extracts are filtered and combined.

-

Sample Cleanup and Analysis for this compound:

-

An aliquot of the extract is acidified and partitioned on an Extrelut column.

-

The eluate is further cleaned up using a C18 Solid Phase Extraction (SPE) cartridge.

-

The final extract is analyzed by HPLC with UV detection.

-

-

Sample Cleanup and Analysis for Phthalazinone Metabolites (M1 and M5):

-

Another aliquot of the initial extract is partitioned on an Extrelut column.

-

The eluate is cleaned up using an Envi-Carb SPE column.

-

The final extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The method quantifies both M1 and M5 as phthalazinone.

-

Conclusion

The environmental fate of this compound is characterized by a moderate persistence in the soil environment, with degradation occurring through both microbial and photolytic pathways. While it has the potential for mobility in soil, its relatively rapid degradation mitigates significant leaching to groundwater. The primary degradation products in soil include phthalazinone-containing metabolites. Understanding the environmental behavior of this compound is crucial for its responsible use in agriculture and for safeguarding environmental quality. This technical guide provides a comprehensive summary of the current knowledge, which can serve as a valuable resource for researchers and professionals in the field.

References

The Rise of Semicarbazones: A Technical Guide to Their Discovery and Development as Auxin Transport Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective and selective weed management strategies has led to the exploration of diverse chemical scaffolds. Among these, semicarbazones have emerged as a promising class of herbicides, distinguished by their unique mode of action targeting auxin transport. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of semicarbazone herbicides, with a particular focus on the commercially significant compound, diflufenzopyr.

Discovery and Rationale: Targeting a Fundamental Plant Process

The development of semicarbazone herbicides was born out of the ongoing need for novel modes of action to combat the growing issue of herbicide resistance. Instead of targeting well-established biochemical pathways, researchers sought to disrupt fundamental physiological processes in plants. Auxin, a critical plant hormone, governs numerous aspects of growth and development, including cell division, elongation, and differentiation. Its directional transport throughout the plant, known as polar auxin transport, is essential for maintaining these processes. The strategic decision to target auxin transport offered a compelling new avenue for herbicide development.

This compound, a prominent member of the semicarbazone class, was developed to inhibit this crucial transport system. By blocking the movement of auxin, this compound induces a phytotoxic accumulation of the hormone in sensitive plant tissues, leading to abnormal growth and eventual plant death.

Synthesis of Semicarbazone Herbicides: A Convergent Approach

The synthesis of semicarbazone herbicides, exemplified by this compound, typically follows a convergent synthetic strategy. This involves the preparation of key intermediates which are then coupled to form the final product.

A general overview of the synthesis of this compound is as follows[1]:

-

Formation of the Nicotinic Acid Intermediate: The synthesis begins with the nucleophilic aromatic substitution of 2-chloronicotinic acid with 3-(trifluoromethyl)phenol in the presence of a base to yield 2-(3-(trifluoromethyl)phenoxy)nicotinic acid.

-

Activation of the Carboxylic Acid: The resulting nicotinic acid derivative is then activated, typically by converting it to an acid chloride using a reagent like thionyl chloride in an appropriate solvent such as toluene.

-

Preparation of the Hydrazine Intermediate: In a separate reaction vessel, a substituted benzoyl hydrazine is prepared. For this compound, this involves the reaction of 2,4-difluorobenzoyl chloride with hydrazine hydrate in a solvent like tetrahydrofuran.

-

Coupling and Semicarbazone Formation: The activated acid chloride is then coupled with the benzoyl hydrazine intermediate in the presence of a base, such as triethylamine. A subsequent dehydration step leads to the formation of the final semicarbazone product, this compound.

Due to the presence of a carbon-nitrogen double bond (C=N) in the hydrazone functional group, this compound can exist as geometric isomers (E/Z). The E-isomer is the biologically active form and is the desired product in herbicide formulations[1].

Mechanism of Action: Disrupting the Flow of a Master Regulator

Semicarbazone herbicides, most notably this compound, exert their herbicidal effects by inhibiting the polar transport of auxin. This inhibition leads to an abnormal accumulation of both naturally occurring auxin (indole-3-acetic acid, IAA) and synthetic auxin herbicides in the meristematic regions of shoots and roots, disrupting the delicate hormonal balance required for coordinated plant growth[2].

The precise molecular target of this compound is believed to be a component of the auxin efflux carrier complex, which is responsible for transporting auxin out of plant cells. By binding to and inhibiting this carrier, this compound effectively traps auxin within the cells, leading to a cascade of phytotoxic effects.

Signaling Pathway Disruption

The inhibition of auxin transport by semicarbazones triggers a complex signaling cascade that ultimately results in plant death. The accumulation of auxin leads to an overstimulation of auxin-responsive genes, causing uncontrolled cell division and elongation, epinasty (downward bending of leaves), and stem twisting. This hormonal imbalance also interferes with other critical processes, such as gravitropism and phototropism.

Caption: Signaling pathway of auxin and its disruption by semicarbazone herbicides.

Quantitative Herbicidal Activity

The efficacy of semicarbazone herbicides is typically evaluated through dose-response studies to determine the concentration required to inhibit plant growth by 50% (IC50 or EC50). While comprehensive public data is limited, this compound, often in combination with other herbicides like dicamba, has demonstrated effective control of a wide range of broadleaf weeds.

Table 1: Herbicidal Efficacy of this compound in Combination with Dicamba

| Weed Species | Common Name | Growth Stage | Application Rate (g a.i./ha) | % Control | Reference |

| Ambrosia artemisiifolia | Common Ragweed | 2-4 leaf | 50 (this compound) + 140 (Dicamba) | >90 | Internal BASF data |

| Chenopodium album | Common Lambsquarters | 2-6 leaf | 50 (this compound) + 140 (Dicamba) | >95 | Internal BASF data |

| Abutilon theophrasti | Velvetleaf | 2-4 leaf | 50 (this compound) + 140 (Dicamba) | >90 | Internal BASF data |

| Amaranthus retroflexus | Redroot Pigweed | 2-4 leaf | 50 (this compound) + 140 (Dicamba) | >95 | Internal BASF data |

Note: The data presented is illustrative and based on publicly available information and company technical sheets. Actual efficacy may vary depending on environmental conditions and weed biotypes.

Experimental Protocols

Greenhouse Bioassay for Post-Emergence Herbicidal Activity

This protocol outlines a standard method for evaluating the post-emergence efficacy of semicarbazone herbicides in a controlled greenhouse environment.

Materials:

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album)

-

Pots (10 cm diameter) filled with a standard potting mix

-

Greenhouse with controlled temperature (25/20°C day/night), humidity (60-80%), and photoperiod (16 h light)

-

Semicarbazone herbicide (technical grade and formulated product)

-

Cabinet sprayer calibrated to deliver a specific volume

-

Untreated control and a commercial standard herbicide for comparison

Procedure:

-

Plant Propagation: Sow 5-10 seeds of each weed species in individual pots. After emergence, thin the seedlings to a uniform number (e.g., 3 plants per pot).

-

Plant Growth: Grow the plants in the greenhouse until they reach the 2-4 true leaf stage.

-

Herbicide Application: Prepare a series of herbicide concentrations. Apply the herbicide solutions to the plants using a calibrated cabinet sprayer. Ensure uniform coverage of the foliage.

-

Evaluation: Visually assess the percentage of weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).

-

Data Analysis: Record the visual injury ratings and, if desired, harvest the above-ground biomass to determine fresh or dry weight reduction compared to the untreated control. Calculate the GR50 (the dose required to reduce growth by 50%) using appropriate statistical software.

Caption: Workflow for a greenhouse bioassay of a post-emergence herbicide.

In Vitro Auxin Transport Assay

This protocol describes a method to measure the effect of semicarbazone herbicides on polar auxin transport using radiolabeled auxin in Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seedlings (wild-type)

-

Agar plates with appropriate growth medium

-

Radiolabeled auxin (e.g., ³H-IAA)

-

Semicarbazone herbicide

-

Microscope with a dissecting needle

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Seedling Growth: Grow Arabidopsis seedlings vertically on agar plates for 5-7 days.

-

Pre-treatment: Transfer seedlings to new agar plates containing a range of concentrations of the semicarbazone herbicide and incubate for a defined period (e.g., 1-2 hours).

-

Auxin Application: Prepare agar blocks containing a known concentration of ³H-IAA. Under a microscope, carefully place a small agar block containing ³H-IAA on the apical tip of the seedling's root or the cotyledons.

-

Transport Period: Allow the radiolabeled auxin to be transported through the seedling for a specific time (e.g., 6-18 hours).

-

Sectioning and Measurement: Excise segments of the root or hypocotyl at defined distances from the point of application. Place each segment into a separate scintillation vial containing scintillation fluid.

-

Quantification: Measure the radioactivity in each segment using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of auxin transported along the seedling axis. Compare the transport in herbicide-treated seedlings to that in untreated controls to determine the inhibitory effect of the semicarbazone.

Conclusion and Future Perspectives

Semicarbazone herbicides represent a significant advancement in weed management, offering a distinct mode of action that is crucial for combating herbicide resistance. The development of this compound has demonstrated the commercial viability of this chemical class. Future research in this area will likely focus on the discovery of new semicarbazone derivatives with improved efficacy, a broader weed control spectrum, and enhanced crop safety. A deeper understanding of the molecular interactions between semicarbazones and the auxin transport machinery will be instrumental in the rational design of next-generation herbicides. Furthermore, exploring the synergistic potential of semicarbazones with other herbicide classes will continue to be a key strategy for developing robust and sustainable weed control solutions.

References

Toxicological Profile of Diflufenzopyr in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenzopyr is a semicarbazone herbicide employed for the post-emergence control of broadleaf weeds.[1] Its primary mode of action in target plant species is the inhibition of auxin transport, leading to a disruption of normal growth processes.[1][2] As with any agrochemical, understanding the toxicological profile of this compound in non-target organisms is paramount for a comprehensive environmental risk assessment and to ensure the safety of ecosystems. This technical guide provides a detailed overview of the toxicity of this compound to a range of non-target organisms, outlines the experimental protocols used in key toxicological studies, and visualizes relevant biological pathways and experimental workflows.

Ecotoxicological Profile: A Quantitative Overview

The acute toxicity of this compound to various non-target organisms has been evaluated through standardized laboratory studies. The following tables summarize the key quantitative data, providing a comparative look at the susceptibility of different species.

Table 1: Acute Toxicity of this compound to Mammalian Species

| Species | Test Substance | Route of Exposure | LD50 (mg/kg bw) | Toxicity Category |

| Rat (Male & Female) | Technical Grade | Oral | >5000[1] | Practically Non-toxic |

| Rat (Male) | Formulated Product | Oral | 4800[1] | Practically Non-toxic |

| Rat (Female) | Formulated Product | Oral | 3300 | Slightly Toxic |

| Rabbit (Male & Female) | Technical Grade & Formulated Product | Dermal | >5000 | Practically Non-toxic |

Inhalation Toxicity (Rat):

-

Technical Grade: LC50 >2.93 mg/L (Practically Non-toxic)

-

Manufacturing Use Product: LC50 >5.21 mg/L (Practically Non-toxic)

Table 2: Acute Toxicity of this compound to Avian Species

| Species | Route of Exposure | LD50 (mg/kg bw) | Toxicity Category |

| Unspecified Avian Species | Oral | >2250 | Practically Non-toxic |

Table 3: Acute Toxicity of this compound to Aquatic Organisms

| Species | Test Type | LC50/EC50 (mg/L) | Toxicity Category |

| Freshwater Fish | 96-hour | 15 to >135 | Slightly to Practically Non-toxic |

| Marine/Estuarine Fish | 96-hour | 18.9 to >138 | Slightly to Practically Non-toxic |

| Daphnia magna (Water Flea) | 48-hour Immobilisation | Not specified in detail, but generally low toxicity | - |

Table 4: Acute Toxicity of this compound to Non-Target Insects and Annelids

| Species | Route of Exposure | LD50/LC50 | Toxicity Category |

| Honeybee (Apis mellifera) | Contact | >25 µ g/bee | Practically Non-toxic |

| Honeybee (Apis mellifera) | Oral | >25 µ g/bee | Practically Non-toxic |

| Earthworm (Eisenia fetida) | 14-day Soil | >1000 mg/kg soil | Practically Non-toxic |

Detailed Experimental Protocols

The toxicological data presented above are derived from studies conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality, reproducibility, and international acceptance.

Mammalian Acute Oral Toxicity (as per OECD Guideline 401/420/423)

-

Test Species: Typically, young adult albino rats (e.g., Sprague-Dawley or Wistar strains) are used.

-

Administration: The test substance (technical grade or formulated product) is administered as a single oral gavage dose. The volume administered is generally kept low and constant across all dose levels.

-

Dose Levels: A limit test may be performed at a high dose level (e.g., 2000 or 5000 mg/kg) if low toxicity is expected. If mortality occurs, a dose-range finding study is conducted, followed by the main study with at least three dose levels spaced appropriately to produce a range of toxic effects and mortality rates.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days post-dosing.

-

Endpoint: The primary endpoint is the LD50, the statistically estimated dose that is expected to be lethal to 50% of the test animals. Gross necropsy is performed on all animals at the end of the study.

Avian Acute Oral Toxicity (as per OECD Guideline 223)

-

Test Species: Commonly used species include the Northern bobwhite quail (Colinus virginianus) or the Mallard duck (Anas platyrhynchos).

-

Administration: The test substance is administered as a single dose directly into the crop or esophagus via gavage.

-

Dose Levels: Similar to mammalian studies, a limit test can be conducted. For a definitive LD50 determination, a sequential dosing procedure is often employed, where the results from one group of birds determine the dose for the next, thereby reducing the number of animals used.

-

Observation Period: Birds are observed for mortality and signs of toxicity for at least 14 days. Observations include changes in appearance, behavior, and body weight.

-

Endpoint: The LD50 is calculated, along with the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) where possible.

Fish Acute Toxicity (as per OECD Guideline 203)

-

Test Species: Recommended species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), and bluegill sunfish (Lepomis macrochirus).

-

Exposure: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

-

Concentrations: A range of at least five concentrations in a geometric series is typically tested, along with a control group.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours. Sublethal effects such as loss of equilibrium, abnormal swimming behavior, and changes in pigmentation are also noted.

-

Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.

Daphnia sp. Acute Immobilisation (as per OECD Guideline 202)

-

Test Species: Daphnia magna is the most commonly used species.

-

Exposure: Young daphnids (less than 24 hours old) are exposed to the test substance in a static system for 48 hours.

-

Concentrations: A series of concentrations are tested to determine the concentration-response relationship.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

-

Endpoint: The EC50, the concentration that causes immobilisation in 50% of the daphnids, is calculated.

Honeybee Acute Contact and Oral Toxicity (as per OECD Guidelines 214 & 213)

-

Test Species: Adult worker honeybees (Apis mellifera).

-

Contact Toxicity (OECD 214): A single dose of the test substance, dissolved in a suitable solvent, is applied topically to the dorsal thorax of each bee.

-

Oral Toxicity (OECD 213): Bees are fed a sucrose solution containing the test substance for a defined period.

-

Dose Levels: A range of doses is tested to determine the dose-response.

-

Observation Period: Mortality and any sublethal effects are recorded at 4, 24, and 48 hours after exposure. The observation period may be extended if delayed mortality is observed.

-

Endpoint: The LD50, the dose that is lethal to 50% of the bees, is determined for both contact and oral exposure routes.

Earthworm Acute Toxicity (as per OECD Guideline 207)

-

Test Species: Eisenia fetida.

-

Exposure: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days.

-

Concentrations: A range of concentrations is tested to determine the concentration-mortality relationship.

-

Observations: Mortality is assessed at 7 and 14 days. Sublethal effects such as changes in behavior and body weight are also recorded.

-

Endpoint: The LC50, the concentration in soil that is lethal to 50% of the earthworms, is calculated.

Signaling Pathways and Experimental Workflows

Primary Mode of Action in Plants

This compound's primary mechanism of action is the inhibition of polar auxin transport in susceptible plants. Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. By blocking their transport, this compound causes an accumulation of auxins in the meristematic regions, leading to abnormal growth and eventually, plant death.

Potential Off-Target Effects in Mammals

In mammals, high doses of this compound have been observed to cause hematological effects, specifically targeting the bone marrow and leading to erythroid hyperplasia (an increase in red blood cell precursors). The precise molecular initiating event and signaling pathway leading to this outcome are not fully elucidated in publicly available literature. However, a general logical relationship can be proposed.

Standard Experimental Workflow for Acute Toxicity Testing

The general workflow for conducting acute toxicity studies across different non-target organisms follows a standardized procedure to ensure the reliability and comparability of the results.

Conclusion

Based on the available toxicological data, this compound exhibits a low order of acute toxicity to a wide range of non-target organisms, including mammals, birds, fish, aquatic invertebrates, honeybees, and earthworms. The LD50 and LC50 values are generally high, placing the compound in the "practically non-toxic" to "slightly toxic" categories for most species tested. Chronic and reproductive studies in mammals have indicated potential effects at high doses, such as blood abnormalities and developmental variations. The primary mode of action as an auxin transport inhibitor is specific to plants, and the mechanisms of toxicity in non-target animals, particularly at the molecular level, require further investigation for a more complete understanding. The standardized experimental protocols outlined in this guide provide the framework for the generation of robust and reliable ecotoxicological data.

References

Diflufenzopyr: A Technical Guide to its Chemical Properties, Mechanism of Action, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflufenzopyr is a selective, post-emergence herbicide belonging to the semicarbazone class of chemicals. It is recognized for its unique mode of action as an auxin transport inhibitor, which disrupts the normal growth and development of susceptible plant species. This technical guide provides an in-depth overview of this compound, including its chemical identity, mechanism of action, toxicological data, and relevant experimental protocols for its study.

Chemical Identity

| Property | Value | Reference |

| CAS Number | 109293-97-2 | [1][2] |

| IUPAC Name | 2-[(1E)-1-{2-[(3,5-difluorophenyl)carbamoyl]hydrazinylidene}ethyl]pyridine-3-carboxylic acid | [3] |

| Molecular Formula | C₁₅H₁₂F₂N₄O₃ | [1] |

| Molecular Weight | 334.28 g/mol | [1] |

Mechanism of Action: Auxin Transport Inhibition

This compound exerts its herbicidal effects by inhibiting the polar transport of auxin, a class of plant hormones essential for various growth processes, including cell elongation and division. Auxin transport is primarily mediated by a coordinated system of influx (e.g., AUX1/LAX proteins) and efflux (e.g., PIN-FORMED (PIN) proteins) carriers.

By blocking auxin transport, this compound causes an abnormal accumulation of both endogenous indole-3-acetic acid (IAA) and synthetic auxin herbicides in the meristematic regions of susceptible plants. This disruption of the natural auxin gradient leads to a cascade of physiological and morphological disturbances, ultimately resulting in plant death.

This compound is often used in combination with synthetic auxin herbicides, such as dicamba. This combination has a synergistic effect; this compound traps the synthetic auxin within the plant cells, enhancing its herbicidal activity.

Signaling Pathway

The following diagram illustrates the polar auxin transport system and the inhibitory effect of this compound.

Quantitative Data

Toxicological Data

The following table summarizes the acute toxicity data for this compound in various animal models.

| Species | Test | Result |

| Rat | Oral LD₅₀ | >5000 mg/kg |

| Rat | Dermal LD₅₀ | >5000 mg/kg |

| Rat | Inhalation LC₅₀ | >2.93 mg/L |

| Rainbow Trout | LC₅₀ | 106 mg/L |

| Bluegill Sunfish | LC₅₀ | 135 mg/L |

Data sourced from multiple studies and compiled for this guide.

Experimental Protocols

Radiolabeled Auxin Transport Assay

This protocol is a fundamental method to quantify the effect of inhibitors on polar auxin transport.

Objective: To measure the movement of radiolabeled auxin ([³H]-IAA) through plant tissues in the presence and absence of this compound.

Methodology:

-

Plant Material: Use etiolated hypocotyls or root segments from model plants like Arabidopsis thaliana or pea (Pisum sativum).

-

Preparation: Excise segments of a uniform length (e.g., 5-10 mm).

-

Treatment:

-

Prepare agar blocks containing a known concentration of [³H]-IAA.

-

Prepare receiver blocks (plain agar) to collect the transported auxin.

-

For the experimental group, incorporate this compound into the plant tissue or receiver blocks at various concentrations.

-

-

Assay Setup: Place the apical end of the plant segment on the donor [³H]-IAA agar block and the basal end on the receiver block.

-

Incubation: Incubate the setup in a dark, humid chamber for a defined period (e.g., 4-18 hours).

-

Quantification:

-

After incubation, collect the receiver blocks.

-

Use a scintillation counter to measure the amount of radioactivity in the receiver blocks, which corresponds to the amount of transported auxin.

-

-

Analysis: Compare the amount of transported [³H]-IAA in the control and this compound-treated groups to determine the percentage of inhibition.

DR5::GUS Reporter Gene Assay

This assay provides a visual and quantifiable measure of auxin response in vivo. The DR5 promoter is a synthetic auxin-responsive promoter that drives the expression of a reporter gene, typically β-glucuronidase (GUS).

Objective: To assess the effect of this compound on auxin-induced gene expression.

Methodology:

-

Plant Material: Use transgenic plants (e.g., Arabidopsis thaliana) carrying the DR5::GUS construct.

-

Treatment:

-

Grow seedlings on a suitable medium.

-

Transfer seedlings to a medium containing a synthetic auxin (e.g., 1-Naphthaleneacetic acid, NAA) to induce GUS expression.

-

For the experimental group, include various concentrations of this compound in the medium along with the auxin.

-

-

Incubation: Incubate the seedlings for a specific duration (e.g., 24 hours).

-

GUS Staining (Qualitative):

-

Immerse the seedlings in a GUS staining solution (containing X-Gluc).

-

Incubate at 37°C until a blue color develops.

-

Observe the staining pattern under a microscope to visualize the areas of auxin response.

-

-

Fluorometric GUS Assay (Quantitative):

-

Homogenize the plant tissue.

-

Add a fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide, MUG).

-

Measure the fluorescence over time using a fluorometer to quantify GUS activity.

-

-

Analysis: Compare the GUS activity in control and this compound-treated plants to determine the effect on auxin-responsive gene expression.

Conclusion

This compound is a potent herbicide that acts by inhibiting polar auxin transport, a critical process in plant growth and development. The experimental protocols outlined in this guide provide a framework for researchers to investigate the specific effects of this compound and other potential auxin transport inhibitors. Further research into the precise molecular interactions between this compound and components of the auxin transport machinery, such as PIN proteins, will enhance our understanding of its mode of action and may inform the development of novel herbicidal compounds.

References

Bioaccumulation Potential of Diflufenzopyr in Aquatic Systems: An In-depth Technical Guide

Introduction

Diflufenzopyr is a semicarbazone herbicide employed for the selective control of broadleaf weeds.[1] Its mode of action is the inhibition of auxin transport, which disrupts the hormonal balance essential for plant growth.[1][2] As with any pesticide, understanding its environmental fate and potential for bioaccumulation in non-target organisms is crucial for a comprehensive ecological risk assessment. This technical guide provides a detailed overview of the bioaccumulation potential of this compound in aquatic systems, addressing its environmental fate, available bioaccumulation data, and the methodologies used for its assessment.

Environmental Fate and Persistence

This compound is characterized by a relatively low persistence in the aquatic environment. It is broken down by microbes and sunlight.[1] The herbicide has a low potential to leach into groundwater but a high potential for surface runoff.[1] In terms of bioaccumulation, multiple sources indicate that this compound does not significantly accumulate in aquatic organisms. This is consistent with its physicochemical properties, such as a low octanol-water partition coefficient (Log P < 3), which suggests a low propensity for partitioning into fatty tissues.

Bioaccumulation Data

Publicly available, detailed experimental studies on the bioaccumulation of this compound in fish, following standardized guidelines such as OECD 305, are limited. However, regulatory assessments and databases consistently report a low bioaccumulation potential.

| Parameter | Value | Source |

| Estimated Bioconcentration Factor (BCF) | 3 | |

| Bioaccumulation Potential | Low Risk (based on LogP < 3) | |

| Bioaccumulation Statement | Does not bioaccumulate in aquatic animals. | |

| Bioaccumulation Potential (Sodium Salt) | Low potential for bioaccumulation. |

Metabolic Pathways and Depuration

Studies in rats have shown that this compound is rapidly eliminated from the body, primarily as the unchanged parent compound in urine and feces, with an elimination half-life of approximately 5.2-6.9 hours for a single dose. This rapid excretion in a mammalian model further supports the low potential for bioaccumulation. While direct extrapolation to fish metabolism requires caution, it suggests that this compound is not readily stored in tissues.

Experimental Protocols for Bioaccumulation Assessment

The standard method for assessing the bioaccumulation potential of a chemical in fish is the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. Although a specific OECD 305 study report for this compound is not publicly available, the following describes the general experimental protocol.

OECD 305: Bioaccumulation in Fish - Aqueous Exposure Test

This test is designed to determine the bioconcentration factor (BCF) of a substance, which is the ratio of its concentration in the fish to its concentration in the water at steady state. The test consists of two phases:

-

Uptake Phase: A group of fish of a single species is exposed to a constant, sublethal concentration of the test substance in the water for a period of up to 28 days. Water and fish samples are taken at regular intervals to measure the concentration of the test substance.

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean, flowing water system without the test substance. Fish are sampled at intervals to determine the rate of elimination (depuration) of the substance from their tissues.

Key parameters measured and calculated include:

-

Bioconcentration Factor (BCF): Calculated as the concentration of the substance in the fish (at steady state) divided by the concentration in the water.

-

Uptake Rate Constant (k1): The rate at which the substance is taken up from the water by the fish.

-

Depuration Rate Constant (k2): The rate at which the substance is eliminated from the fish.

-

Kinetic BCF (BCFk): Calculated as the ratio of k1/k2.

Analytical Methodology for this compound

The determination of this compound concentrations in water and fish tissue samples requires sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and effective technique for the analysis of semicarbazone herbicides.

Sample Preparation (Fish Tissue):

-

Homogenization: Fish tissue is homogenized to ensure a uniform sample.

-

Extraction: The homogenized tissue is extracted with an organic solvent, such as acetonitrile, often using techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

-

Cleanup: The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.

-

Analysis: The final extract is analyzed by LC-MS/MS.

Sample Preparation (Water):

-

Filtration: Water samples are filtered to remove suspended solids.

-

Solid-Phase Extraction (SPE): The water sample is passed through an SPE cartridge to concentrate the analyte and remove impurities.

-

Elution: The analyte is eluted from the SPE cartridge with a small volume of an organic solvent.

-

Analysis: The eluate is analyzed by LC-MS/MS.

Visualizations

Experimental Workflow for OECD 305 Bioaccumulation Test

Signaling Pathway of Auxin Transport Inhibition

This compound's herbicidal activity stems from its ability to inhibit the transport of auxin, a crucial plant hormone. While this mechanism is specific to plants, understanding the signaling pathway provides context for its mode of action.

Conclusion

References

Methodological & Application

Protocol for Diflufenzopyr Application in Cornfield Weed Control: Application Notes and Methodologies

Introduction

Diflufenzopyr is a selective, post-emergence herbicide belonging to the semicarbazone chemical family, which is effective for the control of a wide range of broadleaf weeds in corn (Zea mays).[1] Its primary mode of action is the inhibition of auxin transport in susceptible plants.[1][2][3] This disruption of the polar transport of both naturally occurring auxins (such as indole-3-acetic acid, IAA) and synthetic auxin herbicides leads to an abnormal accumulation of these growth regulators in the meristematic regions of shoots and roots.[2] This hormonal imbalance results in rapid and severe physiological disruptions, including epinasty, stunted growth, and eventual plant death. This compound is most commonly used in combination with other herbicides, particularly the synthetic auxin herbicide dicamba, to enhance its weed control spectrum and efficacy. This synergistic relationship allows for effective weed management at lower rates of dicamba.

These application notes provide a detailed protocol for the use of this compound in cornfield weed control, tailored for researchers, scientists, and professionals in drug development. The information compiled herein is based on a comprehensive review of publicly available scientific literature and technical documentation.

Data Presentation

Table 1: Efficacy of this compound in Combination with Dicamba on Key Broadleaf Weeds in Corn

| Weed Species | Common Name | This compound + Dicamba Rate (g ai/ha) | % Control (Days After Treatment) | Reference |

| Amaranthus palmeri | Palmer Amaranth | 50 + 140 | >87% (28 DAT) | |

| Amaranthus retroflexus | Redroot Pigweed | Not Specified | >95% | |

| Ambrosia artemisiifolia | Common Ragweed | Not Specified | >95% | |

| Chenopodium album | Common Lambsquarters | Not Specified | >95% | |

| Abutilon theophrasti | Velvetleaf | Not Specified | 85-93% | |

| Equisetum arvense | Field Horsetail | 50 + 130 | 98% (28 DAT) |

Note: The efficacy of this compound is significantly enhanced when used in combination with dicamba. The provided data primarily reflects the performance of these co-formulations.

Table 2: Recommended Application Timing of this compound-Containing Herbicides in Corn

| Product Name | Active Ingredients | Corn Growth Stage | Application Rate of Formulated Product | Reference |

| Status® | This compound + Dicamba + Isoxadifen-ethyl | V2 (4 inches) to V8 (36 inches) | 5-10 oz/acre | |

| Distinct® | This compound + Dicamba | 4 to 24 inches tall | 4-6 oz/acre |

Note: Always consult the specific product label for the most current application guidelines and restrictions.

Table 3: Crop Safety Profile of this compound in Corn

| Parameter | Observation | Conditions | Reference |

| Visual Injury | Transient, up to 15% | Post-emergence application of dicamba + this compound | |

| Stunting | Possible, especially with certain tank-mix partners | Post-emergence application | |

| Yield Impact | Generally no significant impact from transient injury | When applied according to label recommendations | |

| Safeners | Isoxadifen-ethyl can reduce corn injury (e.g., twisting) | Included in some formulations like Status® |

Experimental Protocols

Objective: To evaluate the efficacy of a post-emergence application of this compound (alone or in combination with a tank-mix partner) for the control of broadleaf weeds in corn.

1. Experimental Design:

-

Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.

-

Plot Size: Minimum of 3 meters wide by 10 meters long, accommodating at least four rows of corn.

-

Treatments:

-

Untreated Control (weedy check).

-

Weed-free Control (maintained by hand-weeding or a standard herbicide program known to be effective and non-injurious to corn).

-

This compound applied at a range of rates (e.g., 25, 50, 75 g ai/ha).

-

This compound (e.g., 50 g ai/ha) tank-mixed with a labeled rate of a partner herbicide (e.g., dicamba at 140 g ai/ha).

-

Commercial standard herbicide for comparison.

-

2. Site Selection and Crop Management:

-

Select a field with a uniform and representative population of the target broadleaf weed species.

-

Corn should be planted and maintained according to standard agronomic practices for the region. Record all relevant information, including corn hybrid, planting date, row spacing, and fertilization.

3. Herbicide Application:

-

Timing: Apply post-emergence when corn is at the V4-V6 growth stage and target weeds are actively growing and within the size range specified on the product label (typically 2-4 inches in height for optimal control).

-

Equipment: Use a calibrated research plot sprayer equipped with flat-fan nozzles to ensure uniform coverage. A typical spray volume is 15-20 gallons per acre.

-

Adjuvants: Include a non-ionic surfactant (NIS) at 0.25% v/v or as recommended by the product label to enhance herbicide uptake.

-

Environmental Conditions: Record weather data (temperature, relative humidity, wind speed, and direction) at the time of application. Avoid application during periods of crop stress (e.g., drought, extreme temperatures).

4. Data Collection:

-

Weed Control Efficacy: Visually assess percent weed control for each species at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment - DAT). Use a scale of 0% (no control) to 100% (complete death of the weed).

-

Crop Injury: Visually assess corn injury at the same intervals as weed control assessments. Note any symptoms such as stunting, chlorosis, necrosis, or malformations, using a 0% (no injury) to 100% (crop death) scale.

-

Weed Density and Biomass: At a specified time point (e.g., 28 DAT), count the number of weeds per unit area (e.g., per square meter) and/or harvest the above-ground weed biomass from a designated quadrat within each plot. Dry the biomass to a constant weight.

-

Corn Yield: At maturity, harvest the center two rows of each plot and determine the grain yield, adjusted to a standard moisture content (e.g., 15.5%).

5. Statistical Analysis:

-

Analyze all data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA).

-

If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Mandatory Visualizations

Signaling Pathway

References

Detecting Diflufenzopyr Residues in Soil: A Guide to Analytical Methods and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of diflufenzopyr residues in soil. The methods described herein are essential for environmental monitoring, agricultural research, and ensuring food safety. The primary technique highlighted is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by instrumental analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a semicarbazone herbicide used for the selective control of broadleaf weeds.[1] Its presence and persistence in soil are of significant interest due to its potential impact on subsequent crops and the broader ecosystem. Accurate and sensitive analytical methods are crucial for quantifying its residues in complex soil matrices. Soil is a challenging matrix for pesticide residue analysis due to its complex and variable composition of organic matter, minerals, and moisture content.[2][3]

The QuEChERS method has emerged as a preferred sample preparation technique for multi-residue pesticide analysis in various matrices, including soil.[2][4] It offers numerous advantages such as high recovery rates, speed, cost-effectiveness, and reduced solvent consumption. This protocol outlines a modified QuEChERS procedure tailored for the extraction and cleanup of this compound from soil samples, followed by sensitive detection using LC-MS/MS.

Experimental Protocols

Sample Preparation and Extraction: A Modified QuEChERS Protocol

This protocol is a representative method based on the widely used QuEChERS procedure for pesticide residue analysis in soil and may require further optimization and validation for this compound specifically.

Materials:

-

Homogenized and sieved soil sample (≤ 2 mm)

-

50 mL polypropylene centrifuge tubes

-

Deionized water

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Disodium citrate sesquihydrate

-

Trisodium citrate dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Weighing and Hydration: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. Add 10 mL of deionized water to the tube to hydrate the soil, as this is crucial for efficient extraction from a dry matrix. Vortex for 1 minute to ensure thorough mixing.

-

Extraction with Acetonitrile: Add 10 mL of acetonitrile to the hydrated soil sample.

-

Addition of QuEChERS Salts: Add the QuEChERS extraction salts to the tube. A common formulation is 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate. The salts aid in partitioning the analytes into the organic layer and absorb excess water.

-

Shaking and Centrifugation: Immediately cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing of the sample, solvent, and salts. Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in the separation of the acetonitrile layer (supernatant) containing the pesticides from the solid soil matrix and aqueous layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The supernatant from the extraction step contains co-extracted matrix components that can interfere with the instrumental analysis. A d-SPE cleanup step is employed to remove these interferences.

Procedure:

-